3,5-Diphenyloctamethyltetrasiloxane
Overview
Description
3,5-Diphenyloctamethyltetrasiloxane is an organosilicon compound with the molecular formula C20H34O3Si4 and a molecular weight of 434.82 g/mol . It is a transparent liquid with a density of 0.98 g/cm³ and a boiling point of 140-145°C at 0.4 mmHg . This compound is primarily used as an additive in advanced functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diphenyloctamethyltetrasiloxane can be synthesized from chlorotrimethylsilane and dichloromethylphenylsilane . The reaction typically involves the use of a catalyst such as Co(OAc)2 or Cu(OAc)2/NHPI under aerobic conditions . These reactions are carried out using “green” reagents that are commercially available, simple, and inexpensive, under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The compound is produced in facilities equipped to handle organosilicon compounds, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyloctamethyltetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Substitution: Often uses halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organosilicon compounds .
Scientific Research Applications
3,5-Diphenyloctamethyltetrasiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diphenyloctamethyltetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone allows it to form stable bonds with other molecules, enhancing its functionality in different applications . Its effects are primarily exerted through its ability to modify the surface properties of materials, making them more hydrophobic or hydrophilic as needed .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxypropyl)Heptamethyltrisiloxane
- 3-(Chloromethyl)Heptamethyltrisiloxane
- 3-(Tetrahydrofurfuryloxypropyl)Heptamethyltrisiloxane
- 3-Ethylheptamethyltrisiloxane
- 3-Octadecylheptamethyltrisiloxane
Uniqueness
Compared to these similar compounds, 3,5-Diphenyloctamethyltetrasiloxane is unique due to its specific structure, which includes two phenyl groups. This structural feature imparts distinct chemical and physical properties, making it particularly useful in applications requiring high thermal stability and specific surface modifications .
Properties
IUPAC Name |
trimethyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3Si4/c1-24(2,3)21-26(7,19-15-11-9-12-16-19)23-27(8,22-25(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUHXDZUINGBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927779 | |
Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13270-97-8 | |
Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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